

# FP-1039 Demonstrates Potential in Overcoming Cisplatin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FP-1039  |           |
| Cat. No.:            | B1194688 | Get Quote |

#### For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 13, 2025 – New analysis of preclinical and clinical data suggests that **FP-1039** (also known as GSK3052230), a selective fibroblast growth factor (FGF) ligand trap, holds promise as a therapeutic agent in cisplatin-resistant cancers. This guide provides a comprehensive comparison of **FP-1039**'s efficacy, detailing its mechanism of action and performance in combination with cisplatin, alongside a look at alternative strategies targeting the FGF/FGFR pathway in cisplatin-resistant settings. This information is intended for researchers, scientists, and drug development professionals.

## **Executive Summary**

Cisplatin remains a cornerstone of chemotherapy for many solid tumors, but the development of resistance is a major clinical challenge. The FGF/FGFR signaling pathway has been implicated in promoting tumor growth, angiogenesis, and resistance to conventional therapies. **FP-1039**, by sequestering FGF ligands, offers a targeted approach to inhibit this pathway. Preclinical evidence demonstrates that the addition of **FP-1039** to standard chemotherapy regimens can significantly enhance anti-tumor activity. A notable study in a small cell lung cancer (SCLC) xenograft model with FGFR1 amplification showed that the combination of **FP-1039** with cisplatin and etoposide resulted in a statistically significant reduction in tumor growth compared to chemotherapy alone. Furthermore, a Phase Ib clinical trial in malignant pleural mesothelioma (MPM) has provided valuable safety and efficacy data for **FP-1039** in combination with a platinum-based chemotherapy regimen. While direct comparative studies in



cisplatin-sensitive versus resistant models are not yet available, the existing data provides a strong rationale for its further investigation in overcoming cisplatin resistance.

**Data Presentation** 

Preclinical Efficacy of FP-1039 in Combination with

**Chemotherapy** 

| Parameter               | Vehicle Control | Cisplatin +<br>Etoposide | FP-1039 + Cisplatin<br>+ Etoposide                          |
|-------------------------|-----------------|--------------------------|-------------------------------------------------------------|
| Tumor Growth Inhibition | Baseline        | Significant Inhibition   | Statistically Significant Additional Inhibition (p < 0.001) |

Table 1: Summary of preclinical data from a Small Cell Lung Cancer (SCLC) xenograft model (DMS53) with FGFR1 gene amplification.[1]

Clinical Efficacy of FP-1039 in Combination with

Chemotherapy

| Parameter                              | FP-1039 (15 mg/kg) + Pemetrexed/Cisplatin (n=25) |
|----------------------------------------|--------------------------------------------------|
| Overall Response Rate (ORR)            | 44% (95% CI: 24.4–65.1)                          |
| Disease Control Rate (DCR)             | 86%                                              |
| Median Progression-Free Survival (PFS) | 7.4 months (95% CI: 6.7–13.4)                    |

Table 2: Efficacy results from a Phase Ib study of **FP-1039** in combination with pemetrexed and cisplatin in patients with unresectable malignant pleural mesothelioma.[2]

# **Mechanism of Action and Signaling Pathway**

**FP-1039** is a soluble fusion protein composed of the extracellular domain of human FGFR1c fused to the Fc region of human IgG1.[3] It acts as an "FGF trap," binding to and neutralizing various FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[3] By sequestering these ligands, **FP-1039** prevents their interaction with cell surface FGF receptors







(FGFRs), thereby inhibiting the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are often implicated in cisplatin resistance.[4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FP-1039 Demonstrates Potential in Overcoming Cisplatin Resistance: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194688#confirming-fp-1039-efficacy-in-cisplatin-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com